N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic carboxamide derivative featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a cyclohexanecarboxamide moiety at the 2-position. The tert-butyl group enhances lipophilicity, which may improve membrane permeability, while the cyclohexane ring contributes to conformational rigidity .
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-13(2,3)11-15-16-12(18-11)14-10(17)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGQANANLLDALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group or the cyclohexanecarboxamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The thiadiazole ring can mimic the structure of nucleic bases, allowing it to interfere with DNA replication and other cellular processes. This can lead to the inhibition of bacterial or cancer cell growth.
Comparison with Similar Compounds
Comparison with Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
Glybuzole, a structural analog, replaces the cyclohexanecarboxamide with a benzenesulfonamide group. This substitution alters both physicochemical and biological properties:
- Solubility : The sulfonamide in Glybuzole increases hydrophilicity compared to the carboxamide in the target compound.
- Therapeutic Use : Glybuzole is documented as an oral hypoglycemic agent, suggesting that the sulfonamide group may enhance interaction with pancreatic β-cell targets .
- pKa : While Glybuzole’s pKa is unspecified, the sulfonamide group typically has a lower pKa (~10–11) than carboxamides (~9–10), affecting ionization and bioavailability.
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
This analog (CAS 685847-69-2) substitutes the tert-butyl group with a methoxymethyl moiety:
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-6-tert-butyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide
This compound features a tetrahydrobenzothiophene-carboxamide and a cyclohexyl substituent:
Thiourea-Linked Carboxamides (H2L1–H2L9)
describes cyclohexanecarboxamides with thiourea linkages and aryl substituents (e.g., chlorophenyl, methoxyphenyl). Key differences include:
- Electronic Effects: Thiourea groups introduce sulfur donors, enhancing metal-chelating capabilities, unlike the target compound’s carboxamide.
- Biological Activity : These derivatives exhibit antifungal and antitumor properties, suggesting that the target compound’s thiadiazole-carboxamide structure may share similar bioactivity pathways .
Data Table: Key Properties of Compared Compounds
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Effects: tert-Butyl vs. Methoxymethyl: The tert-butyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes, whereas methoxymethyl improves solubility for intravenous applications . Carboxamide vs. Sulfonamide: Carboxamides generally exhibit higher metabolic stability than sulfonamides, which may reduce toxicity in the target compound compared to Glybuzole .
Biological Implications :
- Thiourea derivatives () demonstrate that electron-withdrawing groups (e.g., chloro) enhance metal-binding and antimicrobial activity. The target compound’s thiadiazole-carboxamide structure may similarly interact with enzymes or receptors via hydrogen bonding and π-π stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
